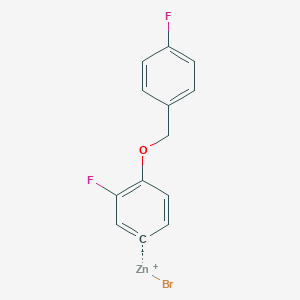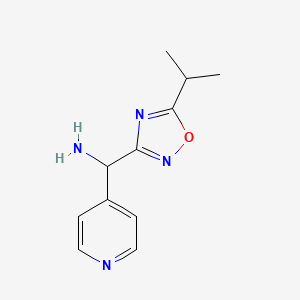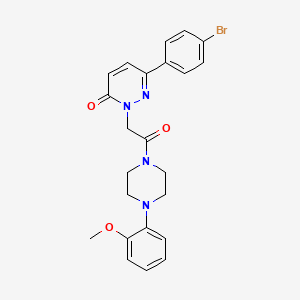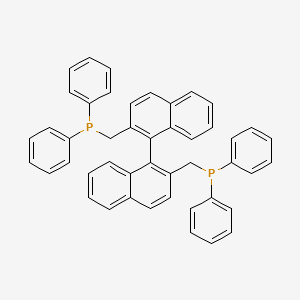
Naphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphos is a phosphorous-containing ligand used in various catalytic processes, particularly in hydroformylation reactions. It is known for its high regioselectivity and efficiency in producing linear aldehydes from olefins. The compound’s unique structure allows it to act as a bidentate ligand, coordinating with metals such as rhodium to form highly active catalytic complexes .
Métodos De Preparación
Naphos can be synthesized through a series of chemical reactions involving phosphorous-containing precursors. One common method involves the reaction of a phosphine with a suitable organic substrate under controlled conditions. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to optimize yield and selectivity .
Análisis De Reacciones Químicas
Naphos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides, which are often used as intermediates in further chemical synthesis.
Reduction: The compound can be reduced back to its phosphine form using reducing agents such as hydrogen or hydrides.
Substitution: this compound can participate in substitution reactions where one of its ligands is replaced by another, often facilitated by the presence of a metal catalyst. Common reagents used in these reactions include hydrogen, oxygen, and various metal catalysts.
Aplicaciones Científicas De Investigación
Naphos has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in hydroformylation reactions to produce linear aldehydes.
Biology: this compound-based catalysts are used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound’s ability to facilitate the formation of specific chemical bonds makes it valuable in drug development and synthesis.
Mecanismo De Acción
Naphos exerts its effects by acting as a ligand that coordinates with metal centers, such as rhodium, to form active catalytic complexes. These complexes facilitate the addition of syngas (a mixture of hydrogen and carbon monoxide) to olefins, resulting in the formation of linear aldehydes. The molecular targets include the metal centers, and the pathways involved are primarily related to the catalytic cycle of hydroformylation .
Comparación Con Compuestos Similares
Naphos is often compared with other phosphorous-containing ligands such as xantphos, bisbi, and biphephos. While all these ligands are used in catalytic processes, this compound is unique in its high regioselectivity and efficiency in producing linear aldehydes. Similar compounds include:
Xantphos: Known for its wide bite angle and use in various catalytic reactions.
Bisbi: Used in hydroformylation and other catalytic processes.
Biphephos: Another phosphorous-containing ligand with applications in catalysis
This compound stands out due to its specific structural features that enhance its performance in hydroformylation reactions, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C46H36P2 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
[1-[2-(diphenylphosphanylmethyl)naphthalen-1-yl]naphthalen-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C46H36P2/c1-5-19-39(20-6-1)47(40-21-7-2-8-22-40)33-37-31-29-35-17-13-15-27-43(35)45(37)46-38(32-30-36-18-14-16-28-44(36)46)34-48(41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-32H,33-34H2 |
Clave InChI |
CMIHWILCIPLTFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)CP(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


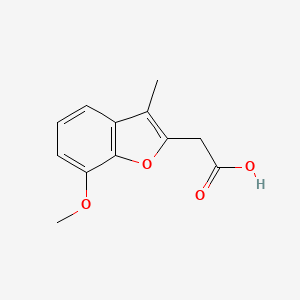
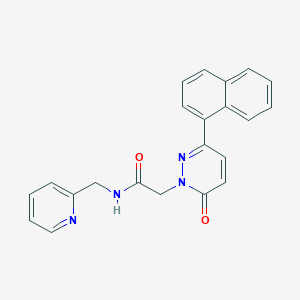
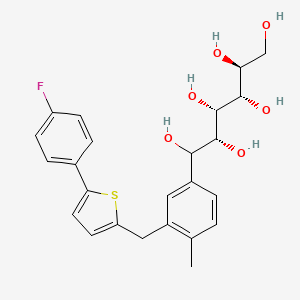
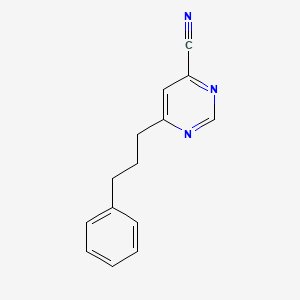
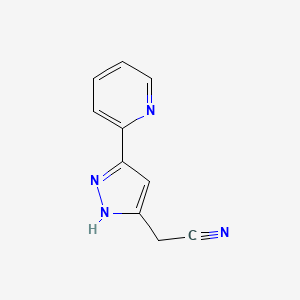
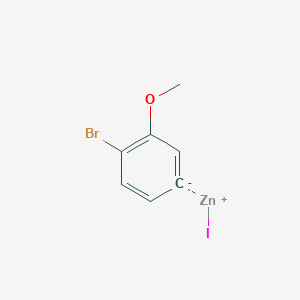
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
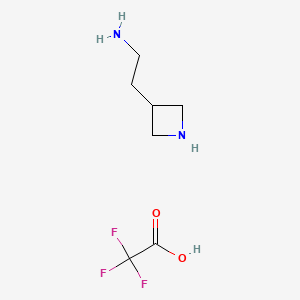
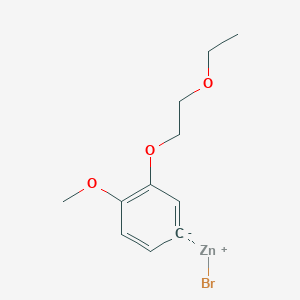
![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
